molecular formula C22H28N6O2 B6584641 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251679-25-0

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B6584641
CAS RN: 1251679-25-0
M. Wt: 408.5 g/mol
InChI Key: GGZOUOLBMLVESY-UHFFFAOYSA-N
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Description

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is 408.22737416 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin 3 (NK3) receptor . The NK3 receptor is a G-protein-coupled receptor found in the central nervous system and peripheral tissues. It plays a crucial role in neuroendocrine regulation and neurotransmission .

Mode of Action

Fezolinetant acts as a selective antagonist at the NK3 receptor . By binding to this receptor, it prevents the action of its natural ligand, Neurokinin B (NKB). This inhibition modulates the signaling pathways downstream of the NK3 receptor .

Biochemical Pathways

The antagonistic action of Fezolinetant on the NK3 receptor affects several biochemical pathways. Primarily, it disrupts the normal signaling of NKB, leading to altered neurotransmission and neuroendocrine regulation . The exact downstream effects can vary depending on the specific cellular context and the distribution of NK3 receptors.

Pharmacokinetics

It is known that the compound has good solubility in dmso , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Fezolinetant’s action depend on the specific physiological context. By inhibiting NK3 receptor signaling, it can modulate neuroendocrine functions and neurotransmission . The exact outcomes can vary widely and are subject to ongoing research.

properties

IUPAC Name

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15-4-6-18(7-5-15)11-24-19(29)14-28-22(30)27-9-8-23-20(21(27)25-28)26-12-16(2)10-17(3)13-26/h4-9,16-17H,10-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZOUOLBMLVESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide

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